4-methyl-1-((2-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
Description
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Properties
IUPAC Name |
8-methyl-12-[(2-methylphenyl)methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS2/c1-10-5-3-4-6-11(10)9-23-16-18-17-15-19(2)14(21)13-12(20(15)16)7-8-22-13/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTTZNBDXVCXBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C3N2C4=C(C(=O)N3C)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the activating transcription factor 4 (ATF4) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) proteins. These proteins play crucial roles in cellular stress responses and inflammation, respectively.
Mode of Action
The compound interacts with its targets by binding to the active residues of ATF4 and NF-kB proteins. This interaction leads to the inhibition of endoplasmic reticulum (ER) stress and apoptosis, as well as the NF-kB inflammatory pathway.
Biological Activity
The compound 4-methyl-1-((2-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one , with the CAS number 1189984-73-3, belongs to a class of organic compounds known for their diverse biological activities. This compound features a unique structural framework that combines thieno and triazole moieties, which are recognized for their potential in medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₆H₁₄N₄OS₂
- Molecular Weight : 342.4 g/mol
- Structural Characteristics : The compound consists of a thieno ring fused with a triazole and pyrimidine structure, which contributes to its pharmacological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds containing the triazole moiety have been reported to inhibit key enzymes involved in various biological pathways. For instance, they may act as inhibitors of DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication and transcription .
- Antimicrobial Activity : The thieno-triazole derivatives exhibit significant antimicrobial properties against a range of pathogens. Studies have shown that related compounds demonstrate high efficacy against Gram-positive and Gram-negative bacteria as well as fungi .
- Anticancer Potential : The mercapto-substituted triazoles have shown promising results in cancer chemoprevention and therapy. They may induce apoptosis in cancer cells through various pathways, including the modulation of reactive oxygen species (ROS) and the activation of caspases .
Antimicrobial Activity
A series of studies have evaluated the antimicrobial efficacy of similar thieno-triazole derivatives. For example:
- A derivative with a similar scaffold demonstrated minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Compounds with triazole rings were reported to exhibit significant antifungal activity against Candida albicans and Aspergillus fumigatus, suggesting broad-spectrum antimicrobial potential .
Anticancer Activity
Research on related compounds has indicated:
- Significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating effective dose ranges for therapeutic applications .
- Mechanistic studies revealed that these compounds can modulate cell cycle progression and induce apoptosis in cancer cells through mitochondrial pathways .
Case Study 1: Antibacterial Efficacy
A study published in a peer-reviewed journal highlighted the synthesis of various thieno-triazole derivatives and their antibacterial activities. The compound exhibited potent activity against multidrug-resistant strains, suggesting its potential as a lead compound for antibiotic development .
Case Study 2: Anticancer Effects
Another investigation focused on the anticancer properties of mercapto-substituted triazoles. The study found that these compounds could significantly reduce tumor growth in vivo models by inducing apoptosis through ROS generation .
Data Summary Table
Scientific Research Applications
Biological Activities
The compound is part of the 1,2,4-triazole and thienopyrimidine classes, which are known for their diverse biological activities. Here are some documented applications:
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. Compounds similar to 4-methyl-1-((2-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one have shown effectiveness against various bacterial strains:
- Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.
- Gram-negative bacteria : Displayed activity against Escherichia coli and Pseudomonas aeruginosa.
- Fungi : Demonstrated antifungal effects against Candida albicans and Aspergillus fumigatus .
Anticancer Potential
Certain triazole derivatives have been explored for their anticancer properties. The mechanism often involves the inhibition of specific enzymes involved in tumor growth or the modulation of signaling pathways related to cancer cell proliferation. Studies suggest that compounds with similar structures can inhibit cancer cell lines effectively .
Anti-inflammatory Effects
Compounds in this class have been investigated for their anti-inflammatory properties. They may act by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX), which play a crucial role in inflammation processes .
Case Studies
Several studies have highlighted the potential applications of similar compounds:
Case Study 1: Antimicrobial Efficacy
A study published in PMC demonstrated that a series of triazolo-pyrimidine derivatives exhibited potent antimicrobial activity against drug-resistant bacterial strains. The most active compound showed an EC value significantly lower than conventional antibiotics .
Case Study 2: Anticancer Activity
Research published in PubMed reviewed various triazole derivatives' mechanisms against cancer cells. The study found that specific modifications to the triazole ring enhanced cytotoxicity towards various cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
